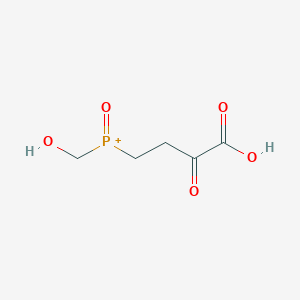

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

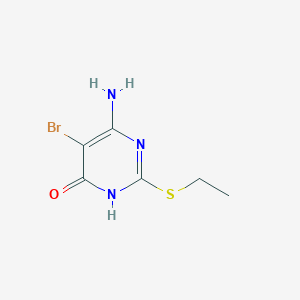

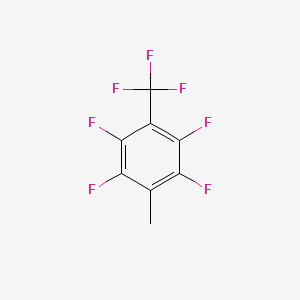

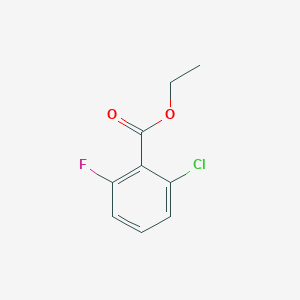

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PHCH2COCH2CO2H or POCOPHCH2CO2H. It is a phosphonium salt that contains a carboxylic acid and a ketone group.

Aplicaciones Científicas De Investigación

Molecular Probes and Labels in Biomedical Research

A study conducted by Dobrynin et al. (2021) describes the use of stable free radicals, such as nitroxides of the pyrrolidine series, as molecular probes and labels in biomedical and biophysical research applications. The paper details the synthesis of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of a widely used carboxy-Proxyl, which is synthesized from commercially available reagents. This advancement suggests potential applications in magnetic resonance spectroscopy and imaging (Dobrynin et al., 2021).

Synthesis of Biological Compounds

The paper by Kobayashi et al. (2009) presents a simple method for synthesizing 1-aryl-4-hydroxy- N, N-dimethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamides. This synthesis involves 3-(2-chloropyridin-3-yl)- N, N-di-methyl-3-oxopropanamide, suggesting the potential utility of this compound in the synthesis of various biologically active compounds (Kobayashi et al., 2009).

Radiology and Chemical Detection

Manevich et al. (1997) used Coumarin-3-carboxylic acid (3-CCA) as a detector for hydroxyl radicals in aqueous solutions, generated either by gamma irradiation or chemically. This study highlights the potential of 3-CCA in radiology and chemical detection, as it allows real-time measurement of hydroxyl radical generation with a high degree of specificity and accuracy (Manevich et al., 1997).

Catalytic Synthesis in Organic Chemistry

In a 2023 study, Lubov et al. reported on a palladium-catalyzed aliphatic C-H oxygenation technique, demonstrating potential applications for the 3°-regioselective oxidative functionalization of complex molecules of natural origin. This suggests a role for carboxy- and hydroxymethyl-based compounds in advanced organic synthesis techniques (Lubov et al., 2023).

Biotechnological Applications

Aurich et al. (2012) explored the biotechnological preparation of oxo- and hydroxycarboxylic acids, including those similar to (3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium. Their work emphasizes the use of these compounds as new building blocks in organic synthesis, highlighting their potential in the development of green biotechnological processes and the synthesis of pharmaceutical compounds (Aurich et al., 2012).

Direcciones Futuras

: Hong Song, Rui Guo, Xianbao Sun, Yuxing Kou, Xuan Ma, Yinan Chen, Lihua Song, and Yan Wu. “Integrated metabolomics and transcriptomics revealed the anti-constipation mechanisms of xylooligosaccharides from corn cobs.” Food & Function, 2024. Link : Benchchem. “Qualified products for CAS No. ((3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium).” Link : Springer. “Comprehensive Analysis of the Association Between Human Non-obstructive Azoospermia and Paternal Lifetime Experience.” Journal of Assisted Reproduction and Genetics, 2021. Link

Propiedades

Número CAS |

79778-02-2 |

|---|---|

Nombre del producto |

(3-Carboxy-3-oxopropyl)(hydroxymethyl)oxophosphanium |

Fórmula molecular |

C5H8O5P+ |

Peso molecular |

179.09 g/mol |

Nombre IUPAC |

(3-carboxy-3-oxopropyl)-(hydroxymethyl)-oxophosphanium |

InChI |

InChI=1S/C5H7O5P/c6-3-11(10)2-1-4(7)5(8)9/h6H,1-3H2/p+1 |

Clave InChI |

BXPLBWFXIZTLFG-UHFFFAOYSA-O |

SMILES |

C(C[P+](=O)CO)C(=O)C(=O)O |

SMILES canónico |

C(C[P+](=O)CO)C(=O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B3029743.png)

![4,6-dimethyl-N-[(E)-1-(2-methylphenyl)ethylideneamino]pyrimidin-2-amine](/img/structure/B3029749.png)